molecular formula C20H20FNO3S B1678051 Prasugrel CAS No. 150322-43-3

Prasugrel

Cat. No.: B1678051
CAS No.: 150322-43-3
M. Wt: 373.4 g/mol
InChI Key: DTGLZDAWLRGWQN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Prasugrel is a P2Y12 platelet inhibitor . Its primary target is the P2Y12 receptor on platelets . The P2Y12 receptor is a type of protein that plays a crucial role in platelet activation and aggregation, which are key processes in blood clotting.

Mode of Action

This compound is a prodrug , which means it is inactive in its original form and must be metabolized in the body to become active . The active metabolite of this compound, known as R-138727, irreversibly binds to the P2Y12 receptor on platelets . This binding prevents the activation of the glycoprotein GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The bioactivation of this compound involves a two-step enzymatic conversion into a biologically active thiol metabolite . The first step is an esterase-catalyzed hydrolysis of its acetate function, leading to a thiolactone metabolite . The second step involves a cytochrome P450 (P450)-dependent oxidative opening of the thiolactone ring . This process results in the formation of the active metabolite, R-138727 .

Pharmacokinetics

This compound has a bioavailability of ≥79% . It undergoes rapid metabolism to both active and inactive metabolites . The active metabolite, R-138727, has a volume of distribution of 44-68 L . The elimination half-life of this compound is approximately 7 hours, ranging from 2 to 15 hours . About 68% of the inactive metabolites are excreted in the urine, and 27% are excreted in the feces .

Result of Action

The result of this compound’s action is the inhibition of ADP-mediated platelet activation and aggregation . This reduces the risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, genetic variables such as polymorphisms of the P2Y12 receptor or CYP3A4 pathway can affect the drug’s efficacy . Additionally, up-regulation of alternative pathways of platelet activation and greater baseline pre-treatment platelet reactivity can also impact the drug’s action . Furthermore, drug-drug interactions involving CYP3A4 can alter the metabolism of this compound, thereby influencing its action .

Biochemical Analysis

Biochemical Properties

Prasugrel, a thienopyridine derivative, is a platelet activation and aggregation inhibitor structurally and pharmacologically related to clopidogrel and ticlopidine . It interacts with enzymes, proteins, and other biomolecules in the body. Similar to clopidogrel, this compound is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . R-138727 irreversibly binds to P2Y12 type ADP receptors on platelets, thus preventing activation of the GPIIb/IIIa receptor complex . As a result, inhibition of ADP-mediated platelet activation and aggregation occurs .

Cellular Effects

This compound influences cell function by preventing platelets (a type of blood cell) from collecting and forming clots that may cause a heart attack or stroke . It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting ADP receptors. It is a prodrug which inhibits ADP receptors by irreversibly acting on the P2Y12 receptor on platelets . The active metabolite of this compound prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex .

Temporal Effects in Laboratory Settings

In patients with ST-segment–elevation myocardial infarction undergoing primary percutaneous coronary intervention, both ticagrelor and this compound exhibit an initial delay in the onset of their antiplatelet action . This compound did not appear superior to ticagrelor in reducing platelet reactivity during the first 24 hours of ST-segment–elevation myocardial infarction .

Metabolic Pathways

This compound is rapidly hydrolyzed in the intestine to thiolactone by human carboxylesterase (hCE) 2 . This intermediate is further metabolized to its active metabolite, R-138727, in a single step by cytochrome P450 enzymes in the liver (primarily CYP3A4 and CYP2B6 and to a lesser extent by CYP2C9 and CYP2C19) .

Subcellular Localization

As a small molecule drug, this compound and its active metabolite are likely to be present in the cytoplasm and possibly other subcellular compartments where they can interact with their target, the P2Y12 receptor on platelets .

Properties

IUPAC Name

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGLZDAWLRGWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861544
Record name Prasugrel
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Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prasugrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015625
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Solubility

2.37e-03 g/L
Record name Prasugrel
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Mechanism of Action

Prasugrel is an thienopyridine and a prodrug which inhibits ADP receptors by irreversibly acting on the P2Y12 receptor on platelets. The active metabolite of prasugrel prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. Prasugrel is proposed to have a similar mechanism of action to clopidogrel., The P2Y(12) receptor plays a crucial role in platelet aggregation and is the target of platelet aggregation inhibitors, including the thienopyridine compound prasugrel. The present study analyzed the effects of R-138727 (2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid), the active metabolite of prasugrel, on recombinant wild-type and mutant human P2Y(12) receptors in order to identify the molecular site of action of R-138727. The function of wild-type and mutant P2Y(12) receptors stably expressed in Chinese hamster ovary cells was assessed by measuring the 2-methylthio-ADP-mediated inhibition of forskolin-stimulated cellular cAMP production. RESULTS: In cells expressing wild-type receptors, R-138727 potently inhibited receptor function with a half-maximal concentration below 1 uM. The mode of action was irreversible. The same effect of R-138727 was observed in cells expressing Cys17Ala/Cys270Ala constructs. In contrast, in cells expressing either a Cys97Ala construct or a Cys175Ala construct, R-138727 failed to inhibit the response to the agonist. When cells expressing wild-type receptors were pretreated with the P2 receptor antagonists ATP or suramin, no effect of R-138727 was observed. Similar experiments with N-acetylcysteine 10 uM showed no interference of N-acetylcysteine with R-138727. The experiments demonstrate a potent and irreversible action of R-138727 at the recombinant human P2Y(12) receptor. The data suggest that R-138727 interacts with cysteine 97 (upper portion of the predicted third transmembrane region) and cysteine 175 (second extracellular loop) of the receptor, which are likely to form a disulfide bridge in native receptors. Moreover, the data also suggest that this site of action of R-138727 is close to the ligand-binding site of the receptor. /R-138727/, Prasugrel is an inhibitor of platelet activation and aggregation through the irreversible binding of its active metabolite to the P2Y12 class of ADP receptors on platelets.
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CAS No.

150322-43-3
Record name Prasugrel
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Record name (R,S)-5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]- 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
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Record name Prasugrel
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Synthesis routes and methods I

Procedure details

2-(Tert-butyldimethylsilyloxy)-5-(α-cyclopropylformyl-2-fluorobenzyl)-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (3.0 g) prepared by example 2 was dissolved in acetone (10.0 mL) and the solution was cooled to 0° C. Triethylamine (1.02 g) was then added dropwise followed by adding 4-dimethylaminopyridine (DMAP) (0.025 g) and the mixture was stirred for 10 minutes at the same temperature. Acetic anhydride (0.83 g) in acetone was then added and the reaction was monitored by Thin Layer Chromatography (TLC) (petroleum ether/ethyl acetate=10/1 or 5/1). After the reaction was completed, cold water (7.5 mL) was then added to the reaction mixture. After the reaction mixture was stirred for 15 minutes, the reaction mixture was cooled to −5° C. and further stirred for 3 hours. Solid precipitate was collected by filtration followed by washing with a mixture of pre-cooled acetone/water (1:1 v/v) (10 ml). The obtained prasugrel free base was dried under vacuum at 50° C. for 24 hours. The yield was 85%.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Five
Quantity
0.025 g
Type
catalyst
Reaction Step Six
Yield
85%

Synthesis routes and methods II

Procedure details

2-(Tert-butyldimethylsilyloxy)-5-(α-cyclopropylformyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (3.0 g) was dissolved in the solvent described in Table 1 to form a solution and the solution was cooled to 0° C. Triethylamine (1.02 g) was then added followed by 4-dimethylaminopyridine (DMAP) (0.02 g). After the reaction mixture was stirred for 10 minutes at the same temperature, acetic anhydride (0.83 g) was added to the solution. The reaction was monitored by Thin Layer Chromatography (TLC) (petroleum ether/ethyl acetate=10/1 or 5/1) until the reaction was completed. After the reaction was completed, cold water was added to the reaction mixture and the mixture was stirred for 15 minutes. It was then cooled to −5° C. and further stirred for 3 hours before collecting the crystal as prasugrel free base. Solid precipitate was collected. The yield of prasugrel was calculated and the results were shown in Table 1.
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.02 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

2.6 g (7.8 mmole) of 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine pyridine (prepared as described in Example 20) were dissolved in a mixture of 10 ml of dimethylformamide and 5 ml of acetic anhydride, and then 0.35 g (8.6 mmole) of a 60% w/w dispersion of sodium hydride in mineral oil was added to the resulting solution, whilst ice-cooling; the mixture was then stirred for 20 minutes at the same temperature, after which it was stirred for a further 3 hours at room temperature. At the end of this time, 300 ml of ethyl acetate were added to the mixture, which was then washed four times, each time with 50 ml of a saturated aqueous solution of sodium chloride The organic layer was separated and dried over anhydrous sodium sulfate, and the solvent was removed by evaporation under reduced pressure. The resulting residue was subjected to silica gel column chromatography, using a 100:3 by volume mixture of toluene and ethyl acetate as the eluent, to give a yellow oil. This oil was crystallized from diisopropyl ether, to obtain the title compound as white crystals, melting at 120°-121.5° C., in a yield of 65%.
Name
5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine pyridine
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Prasugrel
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Customer
Q & A

A: Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect. Its active metabolite irreversibly binds to the platelet P2Y12 adenosine diphosphate (ADP) receptor. [, ] This binding prevents ADP-mediated platelet activation and aggregation, ultimately reducing the risk of atherothrombotic events. [, ]

A: The molecular formula of this compound is C24H30FNO5S, and its molecular weight is 463.56 g/mol. []

A: While the provided papers don’t contain detailed spectroscopic data, one paper mentions that the maximum absorbance (λmax) of this compound is observed at 201 nm in methanol. []

A: One study evaluated the stability of this compound under thermal, photolytic, hydrolytic, and oxidative stress conditions using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method. [] This method showed good specificity for this compound in the presence of its degradants.

A: this compound is rapidly absorbed from the gut after oral administration. [] It undergoes a two-step metabolic activation process. [, ] First, carboxylesterase 2, primarily in the intestine, hydrolyzes this compound into a thiolactone intermediate. [, ] Subsequently, various cytochrome P450 (CYP) enzymes, mainly CYP3A4, CYP2C19, CYP2B6, and CYP2C9, convert the thiolactone into the active metabolite. [, ]

A: this compound achieves faster, greater, and more consistent platelet inhibition than clopidogrel due to its more efficient bioactivation process. [, , , , ] While only around 5% of clopidogrel is converted to its active form, this compound demonstrates significantly higher conversion efficiency. [, ]

A: A study investigating drug-drug interactions showed that co-administration of ranitidine, an H2 receptor antagonist that reduces gastric acid, had no clinically significant effect on the area under the plasma-concentration-time curve (AUC) of this compound’s active metabolite. [] Although ranitidine slightly reduced the maximum concentration (Cmax) of the active metabolite, this difference was not statistically significant. []

A: Grapefruit juice, a strong inhibitor of intestinal CYP3A4, reduced the bioactivation of this compound, leading to lower Cmax and AUC of the active metabolite and slightly reducing its antiplatelet effect. []

A: A study in patients with prior ST-elevation myocardial infarction (STEMI) showed that intravenous morphine administration significantly delayed the onset of action of this compound, potentially by affecting gastric emptying and intestinal absorption. [, ]

A: In contrast to clopidogrel, common functional genetic variations in CYP genes (CYP2C19, CYP2C9, CYP2B6, CYP3A5, and CYP1A2) did not significantly affect the pharmacokinetic or pharmacodynamic response to this compound. [] This finding suggests that this compound may provide consistent platelet inhibition regardless of CYP genotype, unlike clopidogrel.

A: this compound has been extensively studied in various in vitro and in vivo models, including animal models of endotoxic shock, [] healthy volunteers, [] and clinical trials involving patients with acute coronary syndrome (ACS). [, , , , , , , , , , , , , , , , , , , , ]

A: Several clinical trials, including the TRITON-TIMI 38 trial, have shown that this compound is more effective than clopidogrel in reducing the risk of ischemic events in patients with ACS undergoing percutaneous coronary intervention (PCI). [, , , , , , ] This benefit is attributed to its faster onset of action, greater platelet inhibition, and lower interindividual variability compared to clopidogrel. [, , , ]

A: Numerous studies have compared the efficacy and safety of this compound and ticagrelor, another potent P2Y12 inhibitor, in ACS patients. [, , , , , , , ] While these studies show comparable efficacy in reducing ischemic events, [, , , , , ] some studies suggest potential differences in their pharmacodynamic profiles and clinical outcomes depending on patient characteristics, such as glomerular filtration rate (GFR) and bleeding risk. [, , , ]

A: Several studies explored the efficacy and safety of this compound in specific patient populations. For instance, studies showed that a reduced dose of this compound was not associated with increased bleeding or ischemic events in Japanese patients undergoing PCI. [, ] Further studies in patients on chronic dialysis suggest a potential benefit of this compound in reducing all-cause mortality, possibly by reducing cardiovascular death. []

A: One study found that critically ill patients admitted to intensive care units showed highly variable responses to this compound treatment, with a significant proportion exhibiting high on-treatment platelet reactivity. [] This finding suggests that the efficacy of this compound may be less predictable in this population, potentially due to factors such as poor absorption/metabolism and heightened intrinsic platelet reactivity due to inflammation. []

A: While the provided papers do not explicitly discuss resistance mechanisms to this compound, they highlight the importance of monitoring platelet reactivity using various assays, including VerifyNow, vasodilator-stimulated phosphoprotein (VASP) phosphorylation, and Multiplate aggregometry. [, , , , ] High on-treatment platelet reactivity, detected by these assays, may indicate inadequate response to this compound and potential for increased ischemic risk. [, , , , ]

A: A consistent finding across several clinical trials is that this compound is associated with an increased risk of bleeding compared to clopidogrel. [, , , , , , , ] This increased bleeding risk underscores the importance of careful patient selection and appropriate monitoring. [, , , ]

A: Various analytical methods are used to study this compound, including: * RP-HPLC: Used for quantifying this compound in bulk and pharmaceutical formulations, as well as for stability studies. [] * VerifyNow assay: Used to measure platelet reactivity and assess the inhibitory effect of this compound on platelet aggregation. [, , , , , , , , , , ] * VASP phosphorylation assay: Used to measure platelet reactivity and assess the inhibitory effect of this compound on platelet activation. [, , , , ] * Light transmission aggregometry (LTA): Used to measure platelet aggregation in response to ADP and assess the inhibitory effect of this compound. [, , , , , , ] * Multiplate aggregometry (MEA): Used to measure platelet aggregation in response to various agonists and assess the inhibitory effect of this compound. [, , , , ]

A: Clopidogrel and ticagrelor are the main alternatives to this compound. [, , , , , , , , , , , , , , , , , , , , , ]

A: this compound represents the third generation of thienopyridine antiplatelet agents. [] It was developed after ticlopidine and clopidogrel, aiming to overcome limitations associated with these earlier-generation drugs, such as interindividual variability, drug-drug interactions, and unfavorable adverse effect profiles. [, , , , , ]

A: Key milestones in this compound research include: * Elucidation of its two-step metabolic activation pathway, highlighting the role of carboxylesterase 2 and CYP enzymes. [, ] * Demonstration of its faster, greater, and more consistent platelet inhibition compared to clopidogrel in both healthy volunteers and patients with ACS. [, , , ] * Completion of large-scale clinical trials like TRITON-TIMI 38, establishing its efficacy in reducing ischemic events in ACS patients undergoing PCI. [, ] * Exploration of its efficacy and safety in specific patient populations, including those with renal impairment, low body weight, and advanced age. [, , , , , ]

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